(E)-3,5,4'-Trimethoxystilbene is typically synthesized through chemical methods or biosynthetic pathways utilizing engineered microorganisms. It is classified as a methoxylated stilbene, which is a subgroup of stilbenes known for their enhanced bioactivity compared to their unmethylated counterparts. This compound has garnered interest for its potential anticancer properties and other pharmacological effects.
The synthesis of (E)-3,5,4'-trimethoxystilbene can be achieved through several methods:
The molecular structure of (E)-3,5,4'-trimethoxystilbene can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure, with characteristic peaks indicating the presence of methoxy groups and the aromatic protons .
(E)-3,5,4'-trimethoxystilbene participates in various chemical reactions that can be categorized as follows:
The mechanism of action for (E)-3,5,4'-trimethoxystilbene primarily revolves around its anticancer properties:
The physical and chemical properties of (E)-3,5,4'-trimethoxystilbene include:
(E)-3,5,4'-Trimethoxystilbene has several scientific applications:
(E)-3,5,4'-Trimethoxystilbene (MR-3), a methoxylated analog of resveratrol, exerts potent anticancer effects primarily through suppression of oncogenic PI3K/Akt and Wnt/β-catenin signaling pathways. In breast cancer cells (MCF-7), MR-3 (20 µM) significantly reduces phosphorylated Akt (Ser473), inhibiting downstream targets critical for cell survival and proliferation. This inhibition occurs via disruption of the PI3K-Akt signaling axis, subsequently suppressing GSK-3β phosphorylation at Ser9—an event essential for β-catenin stabilization [1] [6].
Concurrently, MR-3 targets the Wnt/β-catenin cascade by disrupting the β-catenin destruction complex. It promotes β-catenin phosphorylation at residues Ser33/37/Thr41, facilitating its proteasomal degradation. This dual-pathway inhibition synergistically reduces nuclear β-catenin accumulation by >50%, as quantified in immunoblotting and immunofluorescence assays [1] [2]. The compound’s efficacy exceeds resveratrol due to its methoxyl groups, which enhance metabolic stability and cellular uptake, addressing resveratrol’s <1% bioavailability limitation [1].
Table 1: Key Signaling Pathways Targeted by MR-3 in Cancer Cells
Pathway | Molecular Target | Effect of MR-3 | Functional Outcome |
---|---|---|---|
PI3K/Akt | Akt phosphorylation (Ser473) | Inhibition | Reduced cell survival/proliferation |
Wnt/β-catenin | β-catenin degradation | Enhanced proteasomal degradation | Suppressed oncogene transcription |
Cross-talk | GSK-3β phosphorylation | Reactivation of GSK-3β | β-catenin destabilization |
MR-3 reverses EMT—a process driving metastasis—by restoring epithelial phenotypes in carcinoma cells. In MCF-7 breast cancer models, MR-3 (20 µM) upregulates E-cadherin expression by >2-fold while suppressing mesenchymal markers:
E-cadherin, a transmembrane glycoprotein, re-establishes adherens junctions and represses invasive phenotypes. MR-3 counteracts EMT transcription factors (e.g., ZEB1/2) that epigenetically silence E-cadherin in ductal carcinomas [1] [6]. Morphologically, MR-3-treated cells adopt a "cobblestone-like" epithelial architecture, contrasting with the spindle-shaped morphology of untreated mesenchymal cells. This reversal correlates with reduced in vitro migration (60% suppression) and invasion (55% suppression) in transwell assays [1].
MR-3 impedes β-catenin nuclear shuttling, a pivotal step in oncogenic signaling. In MCF-7 cells, MR-3 treatment diminishes nuclear β-catenin by >50%, confirmed via subcellular fractionation and confocal microscopy [6]. Consequently, β-catenin/TCF transcriptional activity declines, measured by TOPflash reporter assays showing >10-fold reduced luciferase activity [1].
Downstream oncogenes modulated include:
This transcriptional repression occurs through disrupted β-catenin/TCF4 complex formation, limiting access to Wnt-responsive elements (WREs) in target gene promoters. Chromatin immunoprecipitation (ChIP) assays verify reduced β-catenin occupancy at the c-Myc promoter [6].
MR-3 reactivates GSK-3β—a tumor-suppressive kinase—through dual mechanisms:
In colorectal cancer (COLO-205) xenografts, MR-3 (50 mg/kg) increases phospho-β-catenin (inactivation marker) by 3-fold while reducing total β-catenin [4]. GSK-3β’s role extends beyond β-catenin regulation; it also phosphorylates Snail, promoting its nuclear export and degradation, thereby augmenting E-cadherin expression [8].
Table 2: Comparison of Resveratrol and Its Methoxylated Analogs
Compound | Key Structural Features | Potency (vs. Resveratrol) | Primary Anticancer Mechanisms |
---|---|---|---|
Resveratrol | 3,5,4'-trihydroxystilbene | Baseline | Moderate EMT suppression |
MR-3 ((E)-3,5,4'-Trimethoxystilbene) | 3,5,4'-trimethoxystilbene | 5–10-fold higher | Dual PI3K/Wnt inhibition; EMT reversal |
Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | 3–5-fold higher | Apoptosis induction |
While less characterized than its signaling effects, MR-3 may disrupt microtubule dynamics. Resveratrol analogs like trans-3,4,5-trimethoxystilbene inhibit tubulin polymerization by binding at the colchicine site, suppressing spindle assembly. Although direct evidence for MR-3 is limited, structural analogs demonstrate:
Molecular modeling suggests MR-3’s methoxyl groups facilitate hydrophobic interactions with β-tubulin’s Leu248 and Ala250 residues, analogous to combretastatin A-4 [9]. This warrants further investigation to confirm MR-3’s antimitotic potential.
Concluding Remarks
(E)-3,5,4'-Trimethoxystilbene (MR-3) represents a multi-targeted anticancer agent that:
Its methoxylation confers enhanced bioavailability over resveratrol, positioning it as a promising therapeutic candidate. Future research should validate tubulin interactions and efficacy in PIK3CA-mutant or β-catenin-stabilized cancers.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9